molecular formula C18H22N2O2S B11116718 N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide

N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide

Cat. No.: B11116718
M. Wt: 330.4 g/mol
InChI Key: MVZCTJPTNLVOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide typically involves the reaction of 4-(4-isobutylphenyl)-1,3-thiazol-2-amine with tetrahydro-2-furancarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its anti-inflammatory and antitumor properties, making it a candidate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules. The exact pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C18H22N2O2S/c1-12(2)10-13-5-7-14(8-6-13)15-11-23-18(19-15)20-17(21)16-4-3-9-22-16/h5-8,11-12,16H,3-4,9-10H2,1-2H3,(H,19,20,21)

InChI Key

MVZCTJPTNLVOJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.